
Bis(acetoxymethyl)cromoglycate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetoxymethyl)cromoglycate (BAMCG) is a chemical compound that is widely used in scientific research, particularly in the field of pharmacology. It is an ester of cromoglycate, which is a medication used to treat asthma and allergic rhinitis. BAMCG has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.
Mécanisme D'action
Bis(acetoxymethyl)cromoglycate is a potent inhibitor of mast cell degranulation and histamine release. It works by binding to the high-affinity IgE receptor on mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is thought to be mediated by the activation of protein kinase C and the inhibition of calcium influx into mast cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of cytokines such as TNF-alpha and IL-6 from mast cells. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation. In addition, this compound has been shown to have anti-proliferative effects on certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis(acetoxymethyl)cromoglycate in lab experiments is its potency and specificity. It is a highly specific inhibitor of mast cell degranulation and histamine release, which makes it a valuable tool for investigating the role of mast cells in various diseases. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on Bis(acetoxymethyl)cromoglycate. One area of interest is the potential use of this compound in the treatment of various diseases such as asthma, allergies, and cancer. Another area of interest is the development of new and more specific inhibitors of mast cell degranulation and histamine release. Finally, there is a need for further research to elucidate the precise mechanism of action of this compound and its effects on other cellular pathways.
Méthodes De Synthèse
Bis(acetoxymethyl)cromoglycate can be synthesized by the reaction of cromoglycate with acetic anhydride and pyridine. The reaction produces a white crystalline powder that is soluble in water and alcohol. The purity of the compound can be determined by chromatographic techniques such as HPLC or TLC.
Applications De Recherche Scientifique
Bis(acetoxymethyl)cromoglycate has been extensively used in scientific research as a tool to investigate the role of mast cells in various diseases such as asthma, allergies, and inflammatory bowel disease. It has also been used to study the effects of various drugs on mast cell degranulation and histamine release. In addition, this compound has been used to investigate the role of mast cells in cancer and autoimmune diseases.
Propriétés
Numéro CAS |
131619-07-3 |
|---|---|
Formule moléculaire |
C29H24O15 |
Poids moléculaire |
612.5 g/mol |
Nom IUPAC |
acetyloxymethyl 5-[3-[2-(acetyloxymethoxycarbonyl)-4-oxochromen-5-yl]oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C29H24O15/c1-15(30)39-13-41-28(35)24-9-18(33)26-20(5-3-7-22(26)43-24)37-11-17(32)12-38-21-6-4-8-23-27(21)19(34)10-25(44-23)29(36)42-14-40-16(2)31/h3-10,17,32H,11-14H2,1-2H3 |
Clé InChI |
RIEJXTNOHSBUQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
SMILES canonique |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
Autres numéros CAS |
131619-07-3 |
Synonymes |
1,3-bis((2'-(((acetoxymethyl)oxy)carbonyl)chromon-5'-yl)oxy)-2-hydroxypropane bis(acetoxymethyl)cromoglycate CG-AM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



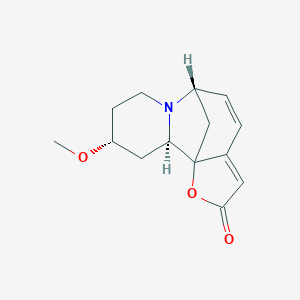
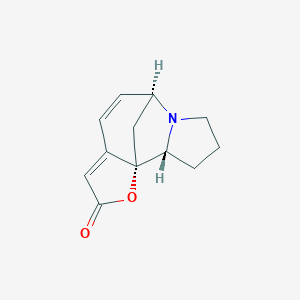
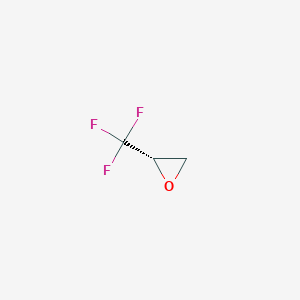

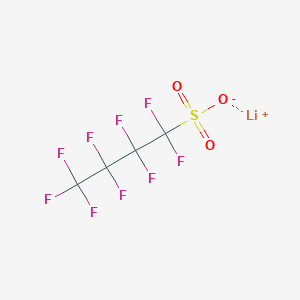
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)


![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
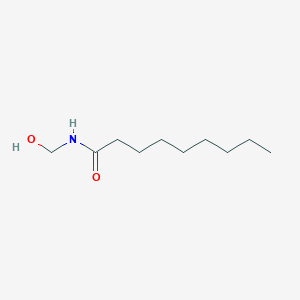
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
